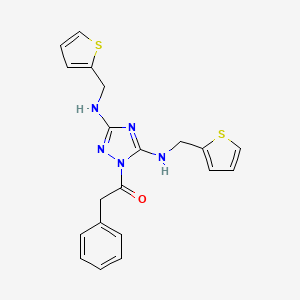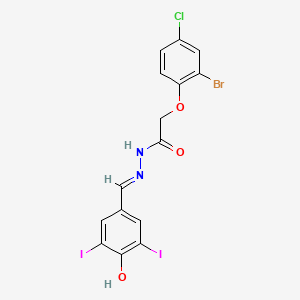![molecular formula C22H27ClN2O B6058315 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a synthetic compound that has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Wirkmechanismus
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. It has been found to have an impact on the release of dopamine and other neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been found to have various biochemical and physiological effects, including an impact on the release of dopamine and other neurotransmitters. It has also been found to have an impact on the reward pathway in the brain, which can affect addictive behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is that it has been well-studied and has a known mechanism of action. This can make it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is the potential use of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in the treatment of addiction and other neurological disorders. Additionally, there is ongoing research into the mechanism of action of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and how it interacts with other compounds in the brain. Finally, there is interest in developing new compounds that are similar to 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide but have different properties, which could lead to the development of new treatments for various disorders.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a complex process that involves several steps. One of the most common methods for synthesizing 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is through a reaction between 3-chlorophenylacetonitrile and N-phenethylpiperidine-3-carboxamide. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been studied for its potential use in scientific research in various fields. It has been found to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of addiction, as it has been found to have an impact on the reward pathway in the brain.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c23-20-9-4-8-19(16-20)11-12-22(26)24-21-10-5-14-25(17-21)15-13-18-6-2-1-3-7-18/h1-4,6-9,16,21H,5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLUXBXOGHFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)

![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)